1,2,3-Tribromo-2-methyl-3-nitrobutane
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Overview
Description
1,2,3-Tribromo-2-methyl-3-nitrobutane is a chemical compound with the molecular formula C5H8Br3NO2. It is characterized by the presence of three bromine atoms, a nitro group, and a methyl group attached to a butane backbone
Preparation Methods
The synthesis of 1,2,3-tribromo-2-methyl-3-nitrobutane typically involves the bromination of 2-methyl-3-nitrobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the butane backbone . Industrial production methods may involve the use of bromine and a suitable catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
1,2,3-Tribromo-2-methyl-3-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid group.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Tribromo-2-methyl-3-nitrobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-tribromo-2-methyl-3-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can alter the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,2,3-Tribromo-2-methyl-3-nitrobutane can be compared with other similar compounds, such as:
1,1,2-Tribromo-3-methyl-2-butene: This compound has a similar bromine and methyl substitution pattern but differs in the position of the double bond and the absence of a nitro group.
1,2,3-Tribromo-2-methylpropane: This compound lacks the nitro group and has a different carbon backbone structure.
1,2,3-Tribromo-2-methylbutane: This compound is similar but does not contain the nitro group, making it less reactive in certain chemical reactions.
Properties
CAS No. |
62545-14-6 |
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Molecular Formula |
C5H8Br3NO2 |
Molecular Weight |
353.83 g/mol |
IUPAC Name |
1,2,3-tribromo-2-methyl-3-nitrobutane |
InChI |
InChI=1S/C5H8Br3NO2/c1-4(7,3-6)5(2,8)9(10)11/h3H2,1-2H3 |
InChI Key |
PFCZZDGZBJIINY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(C)([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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